Methyl 3-amino-4-bromothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-bromothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H6BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Scientific Research Applications
Methyl 3-amino-4-bromothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, which may influence their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-4-bromothiophene-2-carboxylate. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-aminothiophene-2-carboxylate using bromine in acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-bromothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromothiophene-2-carboxylate
- 3-Amino-4-bromothiophene-2-carboxamide
- Methyl 3-amino-5-methylthiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-bromothiophene-2-carboxylate is unique due to the specific positioning of the amino and bromine groups on the thiophene ring. This arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-amino-4-bromothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSWLXPUUCBUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693522 | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161833-42-7 | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-bromothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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